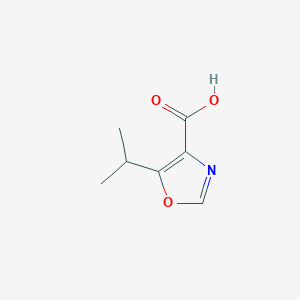

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-propan-2-yl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4(2)6-5(7(9)10)8-3-11-6/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOZWIXEPNCJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542034 | |

| Record name | 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89006-96-2 | |

| Record name | 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of β-Hydroxy Amides

A widely reported method involves the cyclocondensation of β-hydroxy amides using fluorinating agents. For example, Deoxo-Fluor® facilitates stereospecific cyclization at room temperature, producing oxazolines that are subsequently oxidized to oxazoles.

Procedure :

- A β-hydroxy amide precursor (e.g., methyl 3-hydroxy-2-(isobutyramido)propanoate) is treated with Deoxo-Fluor® in tetrahydrofuran (THF) at 25°C for 2 hours.

- The intermediate oxazoline is isolated and subjected to oxidation using manganese dioxide (MnO₂) in a packed-bed flow reactor at 80°C, yielding the target compound with 85–92% purity and 78% overall yield .

Advantages :

- Avoids hazardous oxidizing agents (e.g., bromotrichloromethane).

- Flow chemistry enhances safety and scalability.

Friedel-Crafts Acylation and Robinson-Gabriel Cyclization

This two-step approach leverages Friedel-Crafts acylation followed by Robinson-Gabriel cyclization:

Step 1 :

- Friedel-Crafts Acylation : Aromatic hydrocarbons (e.g., toluene) react with 2-aryl-4-isopropyl-1,3-oxazol-5(4H)-one in the presence of aluminum trichloride (AlCl₃) at 60°C. The reaction forms N-acyl-α-amino ketones.

Step 2 : - Robinson-Gabriel Cyclization : The intermediate undergoes cyclization using phosphoryl trichloride (POCl₃) under reflux (110°C) for 6 hours. This step achieves 70–75% yield and high regioselectivity.

Key Data :

| Parameter | Value |

|---|---|

| Temperature (Step 2) | 110°C |

| Reaction Time (Step 2) | 6 hours |

| Yield | 70–75% |

Acid-Catalyzed Cyclization of Ester Intermediates

A patent-derived method employs acid-catalyzed cyclization of ester intermediates:

Procedure :

- Ethyl 3-[(4-chlorobenzoyl)amino]-4-oxopentanoate is treated with camphor sulfonic acid (CSA) in toluene at 90°C for 4 hours.

- The reaction proceeds via intramolecular dehydration, forming the oxazole ring. Subsequent hydrolysis with potassium hydroxide (KOH) in methanol yields the carboxylic acid derivative with 82% yield .

Optimization Notes :

- Using toluene sulfonic acid instead of CSA reduces side reactions.

- Hydrolysis at 0°C minimizes decarboxylation.

Oxidation of Oxazolines in Flow Reactors

A modern approach utilizes continuous flow systems for oxidation:

Setup :

- A solution of 4-isopropyl-2-phenyl-1,3-oxazoline in dichloromethane is pumped through a column packed with MnO₂ at 80°C.

- Residence time of 10 minutes ensures complete oxidation, achieving 89% conversion and >95% purity .

Comparison with Batch Methods :

| Parameter | Flow System | Batch System |

|---|---|---|

| Reaction Time | 10 minutes | 2 hours |

| Yield | 89% | 75% |

| Catalyst Loading | 5 wt% | 10 wt% |

Hydrolysis of Ester Precursors

Ester derivatives (e.g., methyl 5-(propan-2-yl)-1,3-oxazole-4-carboxylate) are hydrolyzed under basic conditions:

Procedure :

- The ester (1 equiv) is stirred with 2M NaOH in a THF/water (3:1) mixture at 0°C for 2 hours.

- Acidification with HCl precipitates the carboxylic acid, which is filtered and dried (yield: 88–92% ).

Critical Factors :

- Low temperature prevents ring-opening side reactions.

- THF enhances solubility of the intermediate.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The oxazole ring can be reduced under specific conditions to form saturated derivatives.

Substitution: The hydrogen atoms on the oxazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed

Oxidation: Formation of oxazole-4-carboxylic acid derivatives.

Reduction: Formation of saturated oxazole derivatives.

Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Agents

Research indicates that derivatives of 5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid exhibit promising activity as peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists. These compounds have shown potential in lowering plasma glucose and triglyceride levels without causing significant weight gain in diabetic models. For instance, a study demonstrated that modifications to the oxazole ring improved the pharmacological profile of these compounds, enhancing their efficacy while reducing adverse effects related to cytochrome P450 inhibition .

1.2 Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory properties. It was found that certain derivatives could inhibit specific enzymes involved in inflammatory pathways, suggesting a potential role in treating conditions characterized by chronic inflammation .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies:

| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | Log D | CYP3A4 Inhibition (%) |

|---|---|---|---|---|

| 22a | 1.6 | 5.5 | 1.8 | 88 |

| 29 | 2.9 | 33 | 1.1 | 110 |

| 33 | 2.7 | 6.9 | 1.8 | 83 |

| 30 | 17 | 93 | 0.9 | 15 |

| 22b | 2.4 | 8.8 | 2.6 | 42 |

This table illustrates how variations in chemical structure influence the agonistic activity and metabolic stability of the compounds, highlighting the importance of specific functional groups in enhancing therapeutic efficacy while minimizing toxicity .

Biological Evaluation

3.1 Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives of this compound against various bacterial strains. Compounds incorporating the oxazole moiety demonstrated significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria . The mechanisms of action are believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

3.2 Toxicity Studies

Toxicity assessments on model organisms such as Daphnia magna have been conducted to evaluate the safety profile of these compounds. Results indicated that certain derivatives possess low toxicity levels while maintaining high biological activity, making them suitable candidates for further development in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 5-Methyl-1,3-oxazole-4-carboxylic acid

- 5-Ethyl-1,3-oxazole-4-carboxylic acid

- 5-Phenyl-1,3-oxazole-4-carboxylic acid

Uniqueness

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Biological Activity

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring with a propan-2-yl group at the 5-position and a carboxylic acid functional group at the 4-position. The molecular formula is with a molecular weight of approximately 171.18 g/mol. The presence of the propan-2-yl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The oxazole ring can modulate enzyme activity by interacting with active sites or allosteric sites.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various oxazole derivatives, including this compound. These studies often focus on their effectiveness against Gram-positive and Gram-negative bacteria:

| Compound | MIC (µg/mL) | Bacterial Strains |

|---|---|---|

| This compound | 62.5 | Bacillus subtilis, Staphylococcus aureus, Escherichia coli |

| N-acyl derivatives (related compounds) | 20 - 80 | Enterococcus faecium, E. coli |

The compound exhibited significant antibacterial activity, particularly against Bacillus subtilis and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 62.5 µg/mL .

Case Studies

- Antimicrobial Evaluation : A study synthesized several N-acyl derivatives of α-amino acids and evaluated their antimicrobial and antibiofilm activities. Among these, compounds related to this compound demonstrated notable efficacy against biofilms formed by Enterococcus faecium .

- Toxicity Assessment : Toxicity studies on Daphnia magna indicated that while some derivatives exhibited low toxicity, it is crucial to optimize structures for enhanced bioactivity without compromising safety .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via condensation reactions between substituted oxazole precursors and carboxylic acid derivatives. For example, refluxing 3-formyl-indole-2-carboxylic acid with thiazolidinone in acetic acid with sodium acetate (0.1 mol) at 100°C for 3–5 hours yields crystalline precipitates, which are filtered and recrystallized from DMF/acetic acid mixtures . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 molar excess of aldehyde derivatives) and controlled pH via sodium acetate.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of spectroscopic and chromatographic techniques:

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to assess purity (>95%).

- FTIR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, C-O-C at ~1250 cm⁻¹ for oxazole) .

- NMR : ¹H NMR (DMSO-d6) should show signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and oxazole protons (δ 8.1–8.3 ppm) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) should be used to maintain dryness, as moisture can degrade the oxazole ring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to map electron density profiles. The oxazole ring’s electron-deficient C4 position is susceptible to nucleophilic attack, while the isopropyl group sterically hinders C5. Solvent effects (e.g., acetic acid) can be modeled using polarizable continuum models (PCM) to predict reaction pathways .

Q. What strategies are effective for analyzing contradictory bioactivity data in antimicrobial assays?

- Methodology :

- Dose-Response Curves : Test concentrations from 1–100 µM to identify IC₅₀ values. Inconsistent results may arise from compound aggregation at high doses.

- Control Experiments : Include positive controls (e.g., ciprofloxacin for bacteria) and assess membrane permeability via propidium iodide uptake assays.

- Structural Analog Comparison : Compare bioactivity with similar compounds (e.g., 6-(4-chlorophenyl) derivatives) to isolate substituent effects .

Q. How can researchers design derivatives to enhance the compound’s enzyme inhibition potency?

- Methodology :

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., –NO₂) at the oxazole C2 position to increase electrophilicity.

- Prodrug Synthesis : Esterify the carboxylic acid group (e.g., methyl ester) to improve cell membrane permeability, followed by in vivo hydrolysis .

- Docking Studies : Use AutoDock Vina to simulate binding interactions with target enzymes (e.g., COX-2), prioritizing derivatives with ΔG < –8 kcal/mol .

Q. What experimental approaches resolve discrepancies in spectral data interpretation?

- Methodology :

- 2D NMR : HSQC and HMBC correlations can resolve overlapping signals, particularly for aromatic protons.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 196.0974 for C₈H₁₀N₂O₃) to rule out impurities .

- X-ray Crystallography : Resolve ambiguous NOE effects by determining crystal structures .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.